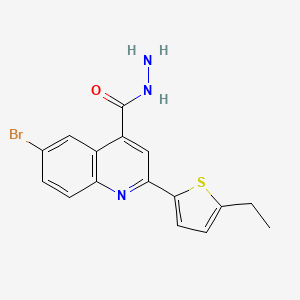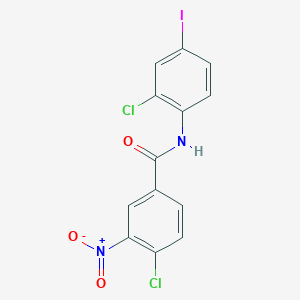
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPEP and is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its therapeutic potential in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.
作用机制
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate. By blocking the activity of mGluR5, MPEP reduces the excitability of neurons and regulates synaptic plasticity. This mechanism of action is thought to underlie the therapeutic effects of MPEP in various neurological disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects on the brain. It has been shown to reduce the levels of glutamate in the brain, which is a major excitatory neurotransmitter. MPEP has also been shown to modulate the activity of various signaling pathways, including the ERK/MAPK pathway, which is involved in the regulation of synaptic plasticity. MPEP has been shown to have minimal side effects and is well-tolerated in animal models.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor. MPEP has been extensively studied in animal models and has been shown to have minimal side effects. However, MPEP has some limitations for lab experiments. It has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, MPEP has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of MPEP. One potential application is in the treatment of schizophrenia, a severe mental disorder characterized by delusions, hallucinations, and disordered thinking. MPEP has been shown to improve cognitive function in animal models of schizophrenia and may have therapeutic potential in this disorder. Another potential application is in the treatment of addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. MPEP may have therapeutic potential in reducing drug cravings and preventing relapse in individuals with addiction. Finally, there is ongoing research into the development of novel mGluR5 antagonists with improved pharmacokinetic properties and efficacy. These compounds may have even greater therapeutic potential than MPEP and could lead to the development of new treatments for a range of neurological disorders.
Conclusion:
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol, also known as MPEP, is a selective antagonist of mGluR5 that has potential therapeutic applications in various neurological disorders. MPEP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research into the therapeutic potential of MPEP and the development of novel mGluR5 antagonists may lead to new treatments for a range of neurological disorders.
合成方法
The synthesis of MPEP involves the reaction of 4-(pyrimidin-5-yl)benzaldehyde with 2-aminoethanol and morpholine under specific conditions. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis of MPEP has been optimized to achieve high yields and purity, making it suitable for various applications.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a selective antagonist of mGluR5, which is involved in the regulation of synaptic plasticity and neuronal excitability. MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. MPEP has also been studied for its potential therapeutic effects in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
属性
IUPAC Name |
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(11-19-5-7-21-8-6-19)14-3-1-13(2-4-14)15-9-17-12-18-10-15/h1-4,9-10,12,16,20H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSUSJMJIWMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)C3=CN=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6029994.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![3-[(cyclohexylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6030030.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)

![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)